molecular formula C10H14ClNO B13576515 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B13576515
M. Wt: 199.68 g/mol
InChI Key: CWHIXGPUYNGGBM-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a chlorinated pyridine ring attached to a dimethylpropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-dimethylpropan-1-ol.

    Grignard Reaction: A Grignard reagent is prepared from 3-chloropyridine by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2-dimethylpropan-1-ol to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) in the presence of a base.

Major Products

    Oxidation: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropane.

    Substitution: Formation of 3-(3-Aminopyridin-4-yl)-2,2-dimethylpropan-1-ol or 3-(3-Mercaptopyridin-4-yl)-2,2-dimethylpropan-1-ol.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloropyridin-4-yl)methanol: Similar structure but lacks the dimethylpropanol group.

    3-(3-Chloropyridin-4-yl)propan-1-ol: Similar structure but with a different alkyl chain length.

    3-(3-Chloropyridin-4-yl)-2,2-dimethylbutan-1-ol: Similar structure but with an extended alkyl chain.

Uniqueness

3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6,13H,5,7H2,1-2H3

InChI Key

CWHIXGPUYNGGBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=NC=C1)Cl)CO

Origin of Product

United States

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